6-Butyl-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Drug Design Physicochemical Properties

Researchers developing CNS-penetrant leads often face LogP mismatches with generic 6-alkyl THIQ analogs. 6-Butyl-1,2,3,4-tetrahydroisoquinoline (CAS 404576-45-0) offers a precise LogP of 3.4 and 3 rotatable bonds-distinct from 6-methyl (LogP 1.9) and 6-tert-butyl analogs-enabling systematic matched-pair SAR studies. • Confirmed identity by NMR & LC-MS; 95% HPLC purity. • Versatile building block for N-alkylation, reductive amination, and Pictet-Spengler library synthesis. • Reliable supply with batch-to-batch consistency.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13247144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCCCCC1=CC2=C(CNCC2)C=C1
InChIInChI=1S/C13H19N/c1-2-3-4-11-5-6-13-10-14-8-7-12(13)9-11/h5-6,9,14H,2-4,7-8,10H2,1H3
InChIKeyAMECYUFVIFWRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Baseline of 6-Butyl-THIQ


6-Butyl-1,2,3,4-tetrahydroisoquinoline (CAS 404576-45-0) is a C-6 n-butyl-substituted tetrahydroisoquinoline (THIQ) derivative with the molecular formula C13H19N and a molecular weight of 189.30 g/mol [1]. The THIQ scaffold is a privileged structure in medicinal chemistry, and the 6-position substitution is a key determinant of both lipophilicity and target engagement profiles [2]. This compound serves as a versatile intermediate for CNS-targeted and antitumor agent development, where the linear four-carbon chain offers a distinct balance of lipophilicity and flexibility compared to shorter, branched, or bulkier 6-alkyl analogs.

6-Position substitution for CNS privileged scaffold studies
n-Butyl chain provides distinct lipophilicity window vs. shorter or branched analogs
Synthetic intermediate with validated identity for late-stage diversification

Why 6-Butyl-THIQ Is Not Interchangeable


The assumption that any 6-alkyl tetrahydroisoquinoline can serve as a generic replacement is contradicted by the strong dependence of physicochemical and biological properties on the specific alkyl chain. The 6-position is a critical vector for modulating lipophilicity, which directly impacts blood-brain barrier penetration and target binding [1]. Even minor changes in chain length or branching can lead to substantial shifts in LogP, solubility, and metabolic stability, which in turn can fundamentally alter in vitro binding profiles and in vivo pharmacokinetics [2]. For example, the linear n-butyl chain provides a specific LogP window that is distinct from the lower lipophilicity of a 6-methyl analog or the steric bulk of a 6-tert-butyl group, each of which can redirect lead optimization efforts. Therefore, procurement of a specific 6-alkyl THIQ must be guided by its own quantitative property set.

Lipophilicity window mismatch
Altering 6-alkyl chain length may shift lipophilicity beyond the predicted CNS-permeability window.
Conformational flexibility difference
Variations in side-chain flexibility may alter target-binding entropy and selectivity profiles.
Metabolic stability divergence
Branched or shorter 6-alkyl analogs may exhibit different metabolic stability, not captured by the n-butyl scaffold.

6-Butyl-THIQ Quantitative Differentiation


Lipophilicity (LogP) Comparison

The lipophilicity (LogP) of 6-butyl-1,2,3,4-tetrahydroisoquinoline is 3.4 (XLogP3) [1], positioning it between the significantly less lipophilic 6-methyl analog (XLogP3 = 1.9) [2] and the slightly more lipophilic 6-tert-butyl analog (LogP = 3.12) . This n-butyl chain achieves a 1.5-unit increase in LogP relative to the 6-methyl analog, which can be decisive for crossing the blood-brain barrier, where a LogP > 2.0 is often required for CNS penetration.

LogP Comparison
Cross-study comparable
XLogP3 3.4 vs. 1.9 (6-Methyl) / 3.12 (6-tert-Butyl)
Supports CNS permeability screening context
Computed XLogP3; experimental validation may refine absolute values
Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 6-butyl-1,2,3,4-tetrahydroisoquinoline is 12 Ų, identical to the 6-methyl analog [1]. This value is well below the 60–90 Ų threshold typically cited for brain penetration, indicating favorable passive permeability compared to more polar THIQ derivatives such as 6-hydroxy or 6-sulfonamide substituted variants which can exhibit TPSA values >40 Ų [2].

TPSA
Computed property
12 Ų
Low polar surface area supports passive membrane permeability
Identical to 6-methyl; contrasts with polar 6-substituted analogs
ADME Drug-likeness Permeability

Rotatable Bond Count and Conformational Flexibility

6-Butyl-1,2,3,4-tetrahydroisoquinoline possesses 3 rotatable bonds, exclusively contributed by the n-butyl side chain [1]. This is a distinct increase in conformational freedom compared to the 6-methyl analog, which has 0 rotatable bonds [2], and the 6-isopropyl analog, which has only 1 rotatable bond. This flexibility can influence entropic factors in target binding and may allow the butyl chain to adopt conformations that optimally occupy lipophilic pockets in a target receptor.

Rotatable Bonds
Computed
3 vs. 0 (6-Methyl) / 1 (6-Isopropyl)
Supports conformational analysis for entropic target binding
n-Butyl chain exclusively contributes all rotatable bonds
Conformational Analysis Molecular Flexibility Drug Design

In Vitro Antiproliferative Activity

Preliminary in vitro studies indicate that 6-butyl-1,2,3,4-tetrahydroisoquinoline exhibits antiproliferative properties against certain cancer cell lines, with a proposed mechanism involving interference with microtubule formation and disruption of cell cycle progression [1]. While direct quantitative comparison data (e.g., IC50 values) against 6-alkyl analogs from the same assay are not currently available in the public domain, this antiproliferative signal is consistent with the THIQ class, where 6-substitution has been shown to be a key determinant of antitumor potency [2]. The n-butyl group's contribution to cytotoxicity is hypothesized to be linked to its optimal lipophilicity for intracellular target access.

Antiproliferative Activity
Class-level inference
Preliminary effect observed
Reported antiproliferative signal; quantitative IC50 not publicly available
Microtubule interference proposed; requires independent validation
Antitumor Activity Microtubule Inhibition Cancer Cell Lines

Application Scenarios for 6-Butyl-THIQ


CNS Drug Discovery: BBB Penetration

With an XLogP3 of 3.4 and a TPSA of 12 Ų, 6-butyl-1,2,3,4-tetrahydroisoquinoline presents an ideal starting point for CNS-penetrant lead generation. Its LogP is significantly higher than the 6-methyl analog (XLogP3 = 1.9) while avoiding the potential steric clashes of the tert-butyl group, making it suitable for programs targeting dopamine, serotonin, or orexin receptors where the 6-position is a known pharmacophoric hotspot [1].

Antitumor Scaffold: Microtubule Targeting

The preliminary evidence of antiproliferative activity through microtubule interference justifies the procurement of this compound for medicinal chemistry campaigns focused on novel tubulin inhibitors. The 6-butyl substitution provides a probe to investigate the role of alkyl chain length on cytotoxicity and selectivity across a panel of cancer cell lines [2].

Physicochemical SAR: LogP and Flexibility

The unique combination of 3 rotatable bonds and a LogP of 3.4 distinguishes it from the conformationally restricted 6-methyl (0 rotatable bonds) and 6-isopropyl (1 rotatable bond) analogs [3]. This makes it a strategic tool for systematically dissecting the contributions of lipophilicity and flexibility to target binding and ADME properties in a matched molecular pair analysis.

Late-Stage Diversification Intermediate

As a commercially available building block with a purity of 95% (HPLC) and confirmed structural identity (NMR, LC-MS) , 6-butyl-THIQ is a reliable starting material for the synthesis of more complex 1- or 2-substituted derivatives via N-alkylation, reductive amination, or Pictet-Spengler reactions, enabling the rapid generation of focused compound libraries.

Application
Selection Property
Validation Focus
CNS lead generation
6-alkyl lipophilicity profile
BBB permeability prediction review
Antitumor probe development
Antiproliferative screening signal (class-level)
Cell-line panel cytotoxicity assay
Physicochemical SAR
Rotatable bond and LogP differentiation
Matched molecular pair analysis
Late-stage diversification
Analytically confirmed purity and identity
NMR/LC-MS identity and purity review
Quote Request

Request a Quote for 6-Butyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.